molecular formula C7H5ClFNO2 B1592282 4-(Chloromethyl)-1-fluoro-2-nitrobenzene CAS No. 20274-70-8

4-(Chloromethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B1592282
CAS No.: 20274-70-8
M. Wt: 189.57 g/mol
InChI Key: ZEANBUCPNMDYES-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group

Mechanism of Action

Target of Action

Similar compounds have been reported to target specific proteins or enzymes in organisms

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene require further investigation.

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The specific pathways and their downstream effects influenced by this compound need to be studied further.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound The ADME properties of this compound and their impact on bioavailability are not well-documented

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Environmental factors can significantly impact a compound’s action. For instance, a study on a similar compound showed that the chloromethylation of some aromatic compounds was catalyzed by zinc iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene typically involves the chloromethylation of 1-fluoro-2-nitrobenzene. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).

    Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 4-(aminomethyl)-1-fluoro-2-nitrobenzene.

    Oxidation: Formation of 4-(carboxymethyl)-1-fluoro-2-nitrobenzene.

Scientific Research Applications

4-(Chloromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Chloromethyl)-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(Chloromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic properties, making it a valuable intermediate in the synthesis of compounds with specific reactivity and functionality.

Properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEANBUCPNMDYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595008
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20274-70-8
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20274-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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